1-(4-Bromofuro[2,3-f]benzofuran-8-yl)propan-2-ylazanium;chloride, commonly referred to as Bromo-DragonFLY, is a potent hallucinogenic compound belonging to the phenethylamine family. Its chemical structure is notable for featuring a complex arrangement of furan and benzofuran rings, which contributes to its unique pharmacological properties. This compound was first synthesized by Matthew Parker in 1998 under the guidance of David E. Nichols and has since gained attention for its psychoactive effects, often compared to those of lysergic acid diethylamide.
Bromo-DragonFLY is classified as a research chemical and a psychoactive substance. It is primarily studied for its hallucinogenic properties and is associated with recreational drug use, although it has not been widely adopted in clinical settings due to safety concerns and regulatory restrictions.
The synthesis of Bromo-DragonFLY involves several key steps:
The molecular formula of Bromo-DragonFLY is , with a molecular weight of approximately 330.60 g/mol. The compound features a complex structure characterized by:
This structural complexity underpins its unique pharmacological profile and potential interactions within biological systems .
Bromo-DragonFLY participates in various chemical reactions, which include:
These reactions highlight the compound's reactivity and potential pathways for further chemical modifications .
The mechanism of action of Bromo-DragonFLY involves its interaction with serotonin receptors in the brain, particularly the 5-HT_2A receptor subtype. This interaction leads to alterations in neurotransmitter release and synaptic transmission, resulting in its hallucinogenic effects.
Studies suggest that Bromo-DragonFLY exhibits high affinity for serotonin receptors compared to other hallucinogens, contributing to its potent psychoactive properties. The compound's resistance to hepatic metabolism allows it to produce prolonged effects, making it distinct among similar substances .
Bromo-DragonFLY exhibits several notable physical and chemical properties:
These properties influence both laboratory handling and potential applications in research settings .
Bromo-DragonFLY has primarily been studied for its psychoactive effects within the context of research on hallucinogens. Its applications include:
Despite its potential applications, ethical considerations and safety concerns limit its use in clinical settings .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2